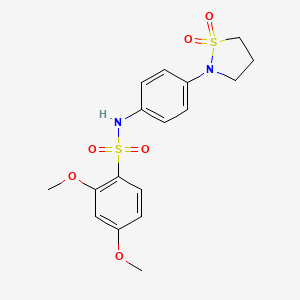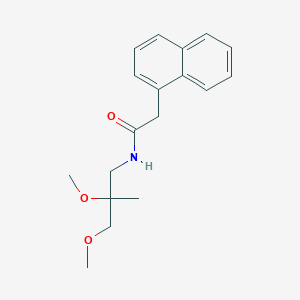![molecular formula C18H16N2O2 B2516788 2-(3,4-diméthoxyphényl)-5H-imidazo[2,1-a]isoindole CAS No. 300569-46-4](/img/structure/B2516788.png)
2-(3,4-diméthoxyphényl)-5H-imidazo[2,1-a]isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole is a heterocyclic compound that features an imidazoisoindole core with a 3,4-dimethoxyphenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic transformations.
Medicine: Its potential therapeutic effects are being explored for the development of new drugs targeting various diseases.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
Target of Action
The primary target of 2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention .
Mode of Action
2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole interacts with the human dopamine receptor D2, binding with high affinity . This interaction occurs at the receptor’s allosteric binding site, involving several key amino acid residues . The binding of the compound to the receptor can influence the receptor’s activity, potentially leading to changes in cell signaling .
Biochemical Pathways
These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with the dopamine receptor D2 suggests it may influence dopaminergic signaling pathways .
Pharmacokinetics
In silico analysis of similar isoindoline compounds suggests they may have favorable pharmacokinetic properties . These properties include good binding energy, adherence to Lipinski’s rule of five, and low risk of toxicity .
Result of Action
Given its interaction with the dopamine receptor d2, it may influence neuronal signaling and potentially impact behaviors and physiological processes regulated by dopaminergic signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This scaffold can then undergo further cyclization and functionalization to yield the desired imidazoisoindole structure. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the parent compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable reactivity and biological activities.
Indole derivatives: These compounds also feature an indole nucleus and are known for their diverse biological activities.
Uniqueness
2-(3,4-Dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole is unique due to its specific substitution pattern and the presence of both imidazo and isoindole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-21-16-8-7-12(9-17(16)22-2)15-11-20-10-13-5-3-4-6-14(13)18(20)19-15/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLVUEKKWVLCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3CC4=CC=CC=C4C3=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2516707.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2516708.png)
![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine](/img/structure/B2516711.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2516714.png)



![2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2516723.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-4-methylphenyl)amino)formamide](/img/structure/B2516725.png)
![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2516726.png)


